8-(1,3-benzodioxol-5-yl)-1,9-dimethyl-3H-purine-2,6-dione
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Overview
Description
8-(1,3-Benzodioxol-5-yl)-1,9-dimethyl-3H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by the presence of a benzodioxole ring fused to a purine structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-benzodioxol-5-yl)-1,9-dimethyl-3H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.
Purine Ring Construction: The purine ring is constructed through a series of reactions starting from simple precursors like guanine or adenine. These reactions often involve alkylation, cyclization, and oxidation steps.
Coupling of Benzodioxole and Purine Rings: The final step involves the coupling of the benzodioxole ring with the purine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(1,3-Benzodioxol-5-yl)-1,9-dimethyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
8-(1,3-Benzodioxol-5-yl)-1,9-dimethyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(1,3-benzodioxol-5-yl)-1,9-dimethyl-3H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine structure.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Uniqueness
8-(1,3-Benzodioxol-5-yl)-1,9-dimethyl-3H-purine-2,6-dione is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties not found in the other similar compounds. This structural difference can lead to unique interactions with biological targets and distinct therapeutic potentials.
Properties
CAS No. |
61080-31-7 |
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Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-1,9-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C14H12N4O4/c1-17-11(7-3-4-8-9(5-7)22-6-21-8)15-10-12(17)16-14(20)18(2)13(10)19/h3-5H,6H2,1-2H3,(H,16,20) |
InChI Key |
AGWXHMMNOKBBOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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